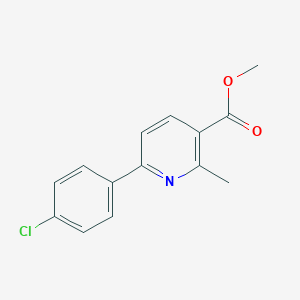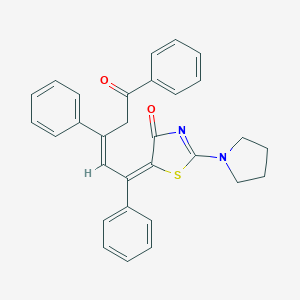
6-(4-Chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester is a phenylpyridine.
Aplicaciones Científicas De Investigación
Chemical Structure Analysis : Studies like Sivakumar et al. (1995) have examined similar compounds, highlighting the importance of analyzing their chemical structure, such as the planarity of rings and the conformation of the pyrrolidine ring, which is stabilized by van der Waals forces (Sivakumar, Fun, Ray, Roy, & Nigam, 1995).
Photochemical Reactions : Research like that by Sugiyama et al. (1981) explores the photochemical reactions of methyl 2-pyridinecarboxylate, which could shed light on similar reactions for the chemical . These reactions can be influenced by factors like UV irradiation and the presence of sulfuric or hydrochloric acid (Sugiyama, Furihata, Takagi, Sato, Akiyama, Satô, & Sugimori, 1981).
Synthesis and Crystal Structure : Studies such as Shen et al. (2012) delve into the synthesis and crystal structure of pyrazole derivatives, which are structurally related to the compound . These studies provide insights into molecular structures, which can be crucial for understanding the compound's chemical properties and potential applications (Shen, Huang, Diao, & Lei, 2012).
Cardiotonic Activity : Research on similar compounds, like those by Mosti et al. (1992), investigates their potential cardiotonic activity. This can be relevant for understanding the biomedical applications of 6-(4-Chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester (Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992).
NMR Analysis for Structural Verification : Irvine et al. (2008) used NMR analysis for understanding the structure of related chlorinated compounds. Such techniques are vital for confirming the molecular structure and understanding the compound's chemical behavior (Irvine, Cooper, & Thornburgh, 2008).
Antimicrobial Properties : Al-Omar and Amr (2010) explored the antimicrobial properties of pyridine-bridged carboxamide Schiff's bases. Investigating similar properties in the compound of interest could lead to potential applications in antimicrobial treatments (Al-Omar & Amr, 2010).
Insecticidal Activity : Studies like Hasan et al. (1996) have investigated the insecticidal activity of similar compounds, which could be a potential application area for this compound (Hasan, Nishimura, Okada, Akamatsu, Inoue, Ueno, & Taga, 1996).
Synthesis of Hyperbranched Aromatic Polyimides : Yamanaka, Jikei, and Kakimoto (2000) described the synthesis of hyperbranched aromatic polyimides using similar carboxylic acid methyl ester precursors. This highlights potential applications in materials science (Yamanaka, Jikei, & Kakimoto, 2000).
Propiedades
Fórmula molecular |
C14H12ClNO2 |
|---|---|
Peso molecular |
261.7g/mol |
Nombre IUPAC |
methyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO2/c1-9-12(14(17)18-2)7-8-13(16-9)10-3-5-11(15)6-4-10/h3-8H,1-2H3 |
Clave InChI |
OOEFUVBZCSVRNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
SMILES canónico |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-phenyl-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-propen-1-one](/img/structure/B503244.png)
![5-[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B503247.png)
![1,7,7-trimethyl-3-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methylene}bicyclo[2.2.1]heptan-2-one](/img/structure/B503251.png)
![5-(4-Chlorophenyl)-2-cyano-5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2,4-pentadienamide](/img/structure/B503253.png)
![5-chloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B503254.png)
![4-(2,4-difluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B503255.png)

![5-[1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503260.png)
![1-{2-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]vinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B503262.png)
![5-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-(p-tolyl)tetrazole](/img/structure/B503263.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-fluorophenyl)-2-pyrimidinamine](/img/structure/B503265.png)
![4-(3-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinamine](/img/structure/B503266.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(3-fluorophenyl)-2-pyrimidinamine](/img/structure/B503267.png)